REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.Br[C:10]1[CH:15]=[CH:14][C:13]([CH:16]([O:20]CC)OCC)=[CH:12][C:11]=1[F:23].C1C[O:27][CH2:26][CH2:25]1.O>>[Br:1][CH2:25][C:26]([C:10]1[CH:15]=[CH:14][C:13]([CH:16]=[O:20])=[CH:12][C:11]=1[F:23])=[O:27] |f:2.3|
|
Name
|
|
Quantity
|
505 mg
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
551 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)C(OCC)OCC)F
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at 25° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was partitioned between EtOAc (50 mL) and brine (8 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification of the residue (ISCO, 4 g, 0-100% EtOAc/hexanes)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=C(C=C(C=O)C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |